molecular formula C18H34N4O6 B14563492 Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- CAS No. 61533-61-7

Glycine, N,N'-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]-

Cat. No.: B14563492
CAS No.: 61533-61-7
M. Wt: 402.5 g/mol
InChI Key: RBCPXAGLQHYRHX-UHFFFAOYSA-N
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Description

Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- typically involves the reaction of glycine derivatives with ethylenediamine and butylamine under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity of the product. Post-reaction, the compound is purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chelating agent.

    Biology: Studied for its role in biochemical pathways and as a potential therapeutic agent.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical processes, including enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties.

    N,N’-Ethylenediaminediacetic acid: Another chelating agent with a comparable structure.

Uniqueness

Glycine, N,N’-1,2-ethanediylbis[N-[2-(butylamino)-2-oxoethyl]- is unique due to its specific functional groups and the presence of butylamine, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61533-61-7

Molecular Formula

C18H34N4O6

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[2-(butylamino)-2-oxoethyl]-[2-[[2-(butylamino)-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid

InChI

InChI=1S/C18H34N4O6/c1-3-5-7-19-15(23)11-21(13-17(25)26)9-10-22(14-18(27)28)12-16(24)20-8-6-4-2/h3-14H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)(H,27,28)

InChI Key

RBCPXAGLQHYRHX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN(CCN(CC(=O)NCCCC)CC(=O)O)CC(=O)O

Origin of Product

United States

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